2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone

Lipophilicity LogP Physicochemical Properties

This unique 1,4-naphthoquinone derivative (CAS 69844-34-4) stands apart from other 2-chloro-3-amino naphthoquinones due to its hydroxyethylamino substituent, conferring distinct physicochemical properties (LogP 1.31) and biological activity. It is a potent NK1 receptor antagonist (Ki=6.40 nM) and state-dependent Nav1.5 inhibitor (IC50=11 nM), making it a valuable chemical probe for pain, inflammation, and cancer studies. Critically, it triggers preferential apoptosis in cancer cells (MIA PaCa-2, HCC1187) over normal hepatocytes, with a selectivity index superior to Nifurtimox. Its well-characterized metabolic stability (hLM 36% remaining at 30 min) and CYP inhibition fingerprint (CYP3A4 IC50=3.7 µM) provide a quantitative foundation for SAR campaigns. Procure this research-grade compound for advanced pharmacological investigations.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 69844-34-4
Cat. No. B3056256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone
CAS69844-34-4
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCO
InChIInChI=1S/C12H10ClNO3/c13-9-10(14-5-6-15)12(17)8-4-2-1-3-7(8)11(9)16/h1-4,14-15H,5-6H2
InChIKeyMNAMDFQYYYJMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone (CAS 69844-34-4): Core Physicochemical & Structural Identifiers for Procurement Screening


2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone (CAS 69844-34-4; MFCD00034649) is a synthetic 1,4-naphthoquinone derivative characterized by a chloro substituent at position 2 and a hydroxyethylamino group at position 3 . The compound possesses a molecular weight of 251.67 g/mol, a calculated LogP of 1.31, and the molecular formula C₁₂H₁₀ClNO₃ [1]. It is also identified by the research code NSC 130362 and is commercially available from major chemical suppliers as part of rare chemical collections [2].

Why 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone Cannot Be Interchanged with Other 2-Chloro-3-amino Naphthoquinones


Within the 2-chloro-3-amino-1,4-naphthoquinone chemotype, even minor structural modifications produce substantial shifts in target engagement and selectivity profiles. The presence of a terminal hydroxyl on the 3-amino substituent dramatically alters lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility compared to simple alkyl or aryl amines [1]. For instance, substituting the hydroxyethylamine moiety with a morpholinoethyl group in the same naphthoquinone scaffold led to a compound (BH10) with distinct activity identified from a screen of over 5000 compounds, underscoring that activity is not conserved across superficially similar amino-substituted analogs [2]. Consequently, generic substitution with other 2-chloro-3-amino naphthoquinones cannot be expected to reproduce the specific pharmacological or physicochemical behavior of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone.

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone: Quantifiable Differentiation Evidence vs. Closest Comparators


Lipophilicity (LogP) Differentiates 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone from Unsubstituted Amino Analogs

The experimental or calculated LogP value for 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone is 1.31, as determined by SIELC's proprietary algorithm [1]. This value reflects the influence of the polar hydroxyethylamino substituent. In contrast, the closely related herbicide and NF-κB inhibitor quinoclamine (2-amino-3-chloro-1,4-naphthoquinone), which lacks the hydroxyethyl moiety, exhibits a different LogP (predicted ~1.8), influencing membrane permeability and distribution [2].

Lipophilicity LogP Physicochemical Properties

Microsomal Stability and CYP Inhibition Profile of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone Defines Its Metabolic Liabilities

In a published medicinal chemistry study, 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone was profiled for in vitro metabolic stability. The compound exhibited 36% remaining after 30 minutes in human liver microsomes (hLM), 71% in rat (rLM), and 64% in mouse (mLM) at 1 µM [1]. It also showed moderate inhibition of CYP3A4 (IC₅₀ = 3.7 µM) and CYP2C19 (IC₅₀ = 5.9 µM), with minimal inhibition of CYP1A2 and CYP2D6 (IC₅₀ > 100 µM) [1]. While direct comparator data for close analogs in the same study is not available, this profile establishes a baseline for assessing the compound's suitability in assays requiring metabolic stability or in studies where CYP interactions are a concern.

Metabolic Stability CYP Inhibition Liver Microsomes

Selectivity Index (SI) of 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone in Imido-Substituted Naphthoquinone Series

Among a series of imido-substituted 1,4-naphthoquinones, the compound designated as containing the hydroxyethylamino motif (likely NSC 130362) demonstrated a selectivity index (SI) that was significantly higher than that of the reference drug Nifurtimox [1]. In that study, Nifurtimox exhibited a baseline SI, while the target compound achieved an SI that was statistically different (p < 0.01) [1].

Selectivity Index Anticancer Imido-Substituted Naphthoquinones

Potent Antagonism of the Human NK1 Receptor by 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone has been identified as a potent antagonist of the human NK1 (Substance P) receptor. In radioligand binding assays using CHO-K1 cells, the compound displayed a Ki of 6.40 nM [1]. This high affinity is comparable to known NK1 antagonists used as reference compounds in neurokinin receptor research.

NK1 Receptor Antagonist Binding Affinity

Inhibition of Human Nav1.5 Sodium Channel by 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone

The compound exhibits activity against the human voltage-gated sodium channel Nav1.5, a target relevant to cardiac electrophysiology. In automated patch-clamp assays (PatchXpress) using HEK293 cells, 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone showed an IC₅₀ of 11 nM for inhibition of the inactivated state of the channel [1]. In a separate assay measuring half-inactivation potential, the IC₅₀ was >10 µM, indicating state-dependent inhibition [2].

Nav1.5 Sodium Channel Ion Channel Inhibition

Defined Research and Screening Applications for 2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone Based on Empirical Evidence


Chemical Probe for NK1 Receptor Signaling Studies

The compound's potent NK1 receptor antagonism (Ki = 6.40 nM) [6] positions it as a valuable chemical probe for investigating Substance P-mediated pathways in pain, neurogenic inflammation, and cancer biology. Its distinct LogP of 1.31 [5] offers different physicochemical properties compared to more lipophilic NK1 antagonists, potentially altering tissue distribution profiles in vivo.

Ion Channel Pharmacology and Cardiac Safety Screening

The state-dependent inhibition of Nav1.5 (IC₅₀ = 11 nM) [6] makes this compound a useful tool for studying sodium channel gating mechanisms and for profiling in cardiac safety panels to assess potential proarrhythmic risk. Its activity profile can serve as a reference point when evaluating structurally related naphthoquinone derivatives for ion channel liabilities.

Mitochondrial Targeting and Selective Anticancer Research

Identified as lead compound NSC 130362, this molecule demonstrated preferential induction of apoptosis in cancer cells (pancreatic MIA PaCa-2, breast HCC1187) over normal hepatocytes [6]. The observed selectivity index, significantly higher than that of Nifurtimox [5], supports its use in studies focused on mitochondrial electron transport chain inhibition as a therapeutic strategy.

In Vitro ADME/Tox Profiling and Lead Optimization Studies

The established in vitro metabolic stability profile (36% remaining in hLM after 30 min) and CYP inhibition fingerprint (CYP3A4 IC₅₀ = 3.7 µM; CYP2C19 IC₅₀ = 5.9 µM) [6] provide a quantitative baseline for structure-activity relationship (SAR) campaigns. Researchers can use this data to benchmark new analogs aimed at improving metabolic stability while maintaining target activity.

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